molecular formula C10H21ClN2O2 B1436936 tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride CAS No. 1627181-42-3

tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride

Cat. No. B1436936
M. Wt: 236.74 g/mol
InChI Key: RYHBULZGXHADRD-WLYNEOFISA-N
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Description

“tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride” is a chemical compound. Its IUPAC name is "tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate–tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate (1/1) dihydrochloride" . It has a molecular weight of 473.48 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(6-chloro-1-methyl-1H-indazol-3-yl)-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid with tert-butyl (3-aminocyclopentyl)-carbamate hydrochloride in the presence of HATU and N,N-diisopropylethylamine . The reaction mixture is stirred at room temperature for 30 minutes, then additional DMF is added and the mixture is stirred overnight .


Molecular Structure Analysis

The InChI code for this compound is "1S/2C10H20N2O2.2ClH/c21-10(2,3)14-9(13)12-8-5-4-7(11)6-8;;/h27-8H,4-6,11H2,1-3H3,(H,12,13);21H/t27-,8+;;/m10…/s1" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 473.48 . The storage temperature is between 2-8°C .

Scientific Research Applications

Decomposition and Environmental Applications

  • A study by Hsieh et al. (2011) explored the decomposition of methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl carbamates, using a cold plasma reactor. This research could be relevant to understanding the decomposition behaviors of similar tert-butyl compounds, including tert-butyl carbamates, in environmental remediation applications (Hsieh, Tsai, Chang, & Tsao, 2011).

Antioxidants and Environmental Fate

  • Liu and Mabury (2020) reviewed the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), noting the presence of compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) in various environmental matrices. This review provides context on how tert-butyl compounds, including carbamates, might behave in environmental settings (Liu & Mabury, 2020).

Chemical Interactions and Enzymatic Processes

  • The study by Rosenberry and Cheung (2019) on carbamates' interactions with acetylcholinesterase (AChE) elucidates how carbamate esters, including potentially those with tert-butyl groups, interact with biological enzymes. This can be relevant in pharmacological research or toxicological assessments of similar compounds (Rosenberry & Cheung, 2019).

Bioseparation and Purification Technologies

  • A review by Yan et al. (2018) on three-phase partitioning (TPP) for the separation and purification of bioactive molecules could be applicable to the separation or purification processes of tert-butyl carbamates in pharmaceutical or chemical industries (Yan, Wang, Qiu, Ma, Wang, & Wu, 2018).

Biodegradation of Related Compounds

  • Research on the biodegradation of ethyl tert-butyl ether (ETBE) by Thornton et al. (2020) provides insights into microbial degradation pathways that might also be relevant for related tert-butyl carbamates, particularly in understanding their fate in environmental or bioremediation contexts (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Safety And Hazards

The safety information for this compound indicates that it should be stored in a dark place, sealed, and at a temperature between 2-8°C . The MSDS for this compound can be found here.

properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHBULZGXHADRD-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride

CAS RN

1627181-42-3
Record name rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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